molecular formula C13H20BrN3O B10900622 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2,3-dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10900622
M. Wt: 314.22 g/mol
InChI Key: GHCBYNTZZOJEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2,3-dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound with a complex structure, characterized by the presence of a bromine atom, a cyclohexyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the cyclohexyl and pyrazole groups under controlled conditions. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality standards required for various applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,3-dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need specific solvents and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-bromo-N-(2,3-dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide include:

  • 4-bromo-N-(2,3-dimethylcyclohexyl)benzenesulfonamide
  • 4-bromo-N-(2,3-dimethylcyclohexyl)benzamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the bromine atom, cyclohexyl group, and pyrazole ring allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C13H20BrN3O

Molecular Weight

314.22 g/mol

IUPAC Name

4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H20BrN3O/c1-8-5-4-6-11(9(8)2)15-13(18)12-10(14)7-17(3)16-12/h7-9,11H,4-6H2,1-3H3,(H,15,18)

InChI Key

GHCBYNTZZOJEPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=NN(C=C2Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.